Allopurinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 1 mg/mL at 64 °F (NTP, 1992)

solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution

Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6.

In water, 569 mg/L at 25 °C

5.88e+00 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

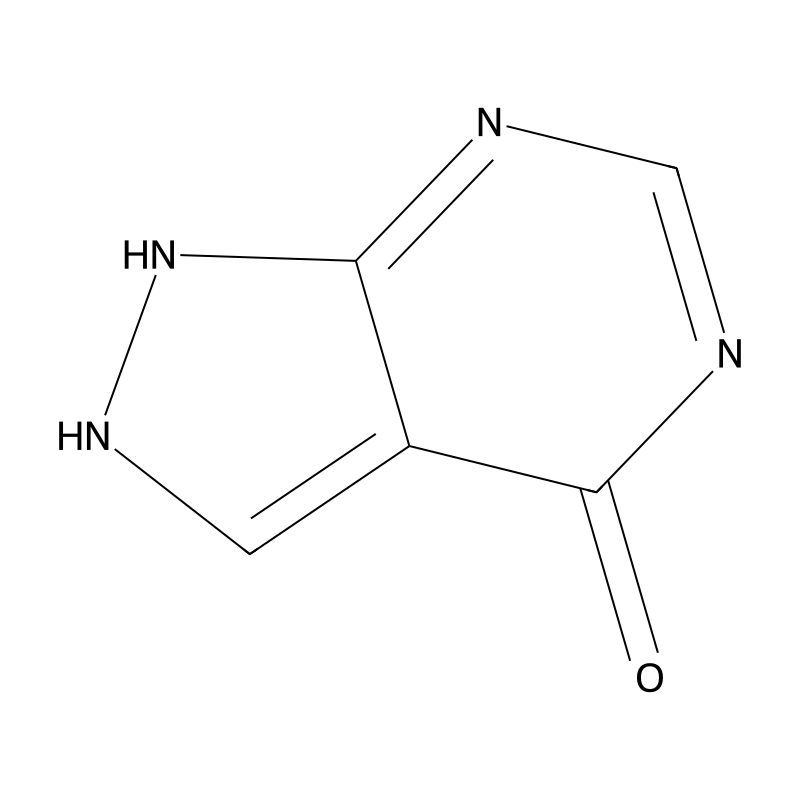

Allopurinol is a pharmaceutical compound primarily used to manage conditions associated with elevated uric acid levels, such as gout and certain types of kidney stones. It functions as a xanthine oxidase inhibitor, thereby reducing the production of uric acid in the body. Allopurinol is often administered in oral form and has been a cornerstone in the treatment of hyperuricemia since its approval by the United States Food and Drug Administration in 1966 .

Understanding Uric Acid Metabolism

Allopurinol's mechanism of action involves inhibiting xanthine oxidase, an enzyme critical in uric acid production. By studying how allopurinol affects uric acid levels, researchers can gain insights into purine metabolism and its role in various health conditions [].

Neuroprotection

Some research suggests that allopurinol might have neuroprotective properties. Studies on animal models indicate allopurinol's potential to reduce damage caused by ischemic stroke and other neurodegenerative diseases [, ]. However, more research is needed to determine its effectiveness in humans.

Kidney Protection

Hyperuricemia, a condition characterized by high uric acid levels in the blood, is a risk factor for chronic kidney disease. Allopurinol's ability to lower uric acid levels is being investigated for its potential to protect kidney function [].

Organ Transplantation

Allopurinol is sometimes used to manage hyperuricemia that can occur after organ transplantation. Research is ongoing to determine the optimal use of allopurinol in this context to prevent complications after transplant surgery [].

Allopurinol's primary mechanism of action involves its metabolism to oxypurinol, which also inhibits xanthine oxidase. This enzyme catalyzes the conversion of hypoxanthine to xanthine and subsequently xanthine to uric acid. By inhibiting this pathway, allopurinol effectively lowers serum uric acid levels. The chemical reaction can be summarized as follows:

- Conversion of Hypoxanthine to Xanthine:

- Conversion of Xanthine to Uric Acid:

By inhibiting these reactions, allopurinol decreases uric acid production and promotes the salvage of purines .

Allopurinol exhibits significant biological activity, primarily through its inhibition of xanthine oxidase. This leads to several physiological effects:

- Reduction in Uric Acid Levels: By decreasing uric acid synthesis, allopurinol alleviates symptoms associated with gout, such as joint pain and inflammation.

- Increased Purine Salvage: The inhibition of xanthine oxidase allows for the reutilization of hypoxanthine and xanthine for nucleotide synthesis, which may have implications for cellular metabolism .

- Potential Analgesic Effects: Some studies have suggested that allopurinol may have analgesic properties beyond its role in uric acid management .

Allopurinol can be synthesized through various methods, with the initial synthesis reported by Roland K. Robins and others in 1956. The general synthetic route involves:

- Starting Materials: The synthesis typically begins with purine derivatives.

- Reactions: Key reactions include cyclization and substitution processes to form the pyrazolo[3,4-d]pyrimidine structure characteristic of allopurinol.

- Purification: The final product is purified through crystallization or chromatography methods.

A detailed synthetic pathway includes:

- Reacting 4,6-dihydroxypyrimidine with hydrazine derivatives.

- Performing cyclization under acidic conditions to yield allopurinol .

Allopurinol is primarily used for:

- Gout Management: It prevents acute gout attacks by lowering uric acid levels.

- Uric Acid Nephrolithiasis: It is effective in preventing kidney stones formed from uric acid.

- Chemotherapy-Induced Hyperuricemia: Allopurinol is used to prevent elevated uric acid levels during cancer treatment .

Allopurinol has several notable drug interactions:

- Azathioprine and 6-Mercaptopurine: Co-administration can lead to severe toxicity due to increased plasma levels of these drugs, necessitating dose adjustments .

- Didanosine: Concomitant use may increase didanosine levels significantly, requiring careful monitoring .

- Thiazide Diuretics: These can increase the risk of hypersensitivity reactions when used alongside allopurinol .

Pharmacogenomic testing for specific alleles (e.g., HLA-B*58:01) is recommended before initiating therapy in high-risk populations to mitigate adverse reactions such as hypersensitivity syndrome .

Several compounds share structural or functional similarities with allopurinol:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Febuxostat | Xanthine oxidase inhibitor | Non-purine structure; longer half-life |

| Sulfinpyrazone | Uricosuric agent | Increases urinary excretion of uric acid |

| Probenecid | Uricosuric agent | Inhibits renal tubular reabsorption of urate |

Uniqueness of Allopurinol:

The fundamental synthetic pathway for allopurinol relies on condensation-cyclization reactions that construct the characteristic pyrazolopyrimidine core structure through sequential bond formation and ring closure processes. These traditional methodologies have formed the foundation of commercial allopurinol production for decades, utilizing well-established organic chemistry principles and readily available starting materials.

Primary Condensation-Cyclization Routes

The most widely employed traditional synthesis begins with 3-amino-4-cyanopyrazole as the key intermediate, which undergoes hydrolysis of the nitrile group followed by cyclization to form the desired pyrazolopyrimidine structure [1]. This approach involves the treatment of 3-amino-4-cyanopyrazole with formamide under reflux conditions in aqueous solution, facilitating both the hydrolysis of the cyano group and subsequent intramolecular cyclization to generate the pyrimidine ring [1]. The reaction mechanism proceeds through initial nucleophilic attack of the amino group on the nitrile carbon, followed by tautomerization and elimination processes that establish the final heterocyclic framework.

An alternative condensation-cyclization route employs 2-cyano-3-morpholinoacrylamide as the starting material, which undergoes sequential treatment with hydrazine hydrate and formic acid to achieve the desired product [2]. This methodology involves heating the morpholine derivative with hydrazine hydrate at temperatures ranging from 90 to 100 degrees Celsius, followed by addition of formic acid and formamide with continued heating at 100 to 170 degrees Celsius for 5 to 7 hours [2]. The process achieves remarkably high yields of 96 percent, demonstrating the efficiency of this particular synthetic approach [2].

Mechanistic Considerations in Traditional Synthesis

The condensation-cyclization mechanism involves multiple concurrent processes including nucleophilic substitution, cyclization, and tautomerization reactions. The initial condensation step typically occurs between an electrophilic carbon center and a nucleophilic nitrogen atom, facilitated by the presence of base catalysts such as sodium ethoxide [5] [6]. The subsequent cyclization proceeds through intramolecular nucleophilic attack, forming the six-membered pyrimidine ring fused to the existing pyrazole system [5] [6].

Temperature control plays a critical role in these traditional approaches, with reaction temperatures typically maintained between 90 and 170 degrees Celsius to ensure complete conversion while minimizing thermal decomposition [2] [7]. The use of polar protic solvents such as water and formamide facilitates both the condensation and cyclization steps by stabilizing ionic intermediates and promoting proton transfer processes [2].

Three-Step Traditional Synthesis Pathway

A comprehensive three-step synthesis pathway begins with ethyl cyanoacetate, which undergoes condensation with triethyl orthoformate in acetic anhydride to form an intermediate compound [8]. This intermediate subsequently undergoes cyclization with hydrazine to produce 3-amino-4-ethyloxazole methyl formate, which is finally converted to allopurinol in formamide with an overall yield of 41 percent [8]. While this approach provides reliable access to the target compound, the relatively modest yield necessitates process optimization for commercial applications.

The triethyl orthoformate-mediated condensation represents a particularly important mechanistic pathway, involving the formation of intermediate orthoester complexes that undergo rearrangement to generate the desired carbon-carbon bonds [9] [10]. The orthoester serves both as a formylating agent and as an activating group that facilitates subsequent cyclization reactions [9] [10].

Novel Process Optimization Strategies

Contemporary pharmaceutical manufacturing demands continuous improvement in synthetic methodologies to enhance efficiency, reduce environmental impact, and improve product quality. Novel process optimization strategies for allopurinol synthesis encompass advanced reaction engineering, green chemistry principles, and innovative purification techniques that address the limitations of traditional approaches.

Supercritical Antisolvent Processing

The application of supercritical carbon dioxide as an antisolvent represents a significant advancement in allopurinol processing technology [11]. The Supercritical Antisolvent process operates by introducing a solution of allopurinol in an organic solvent into supercritical carbon dioxide, causing rapid supersaturation and controlled precipitation [11]. Optimal operating conditions include temperatures ranging from 35 to 55 degrees Celsius, pressures between 80 and 100 bar, solution concentrations of 8 to 15 milligrams per milliliter, carbon dioxide flow rates of 2 to 4 liters per minute, and solution flow rates of 0.25 to 0.50 milliliters per minute [11].

This technology successfully reduces particle size from 15.3 micrometers to 1.35 micrometers under optimal conditions, achieving recovery rates exceeding 84 percent [11]. The micronization process significantly enhances dissolution rates compared to unprocessed allopurinol, addressing one of the primary challenges associated with the compound's poor bioavailability [11]. The process maintains the chemical integrity of allopurinol as confirmed by Fourier Transform Infrared Spectroscopy, Differential Scanning Calorimetry, Thermogravimetric Analysis, and Powder X-Ray Diffraction analyses [11].

Mechanochemical Synthesis Approaches

Mechanochemical synthesis represents an emerging paradigm in pharmaceutical manufacturing, offering solvent-free or reduced-solvent approaches to chemical synthesis [3] [4]. For allopurinol salt formation, solvent-assisted grinding methods have demonstrated remarkable success in generating stable salt hydrates with enhanced physicochemical properties [3] [4]. This approach involves the mechanical activation of reactants through grinding or milling processes, facilitating solid-state reactions that would otherwise require extensive solvent systems.

The mechanochemical approach offers several advantages including reduced environmental impact, simplified purification procedures, and the ability to access metastable polymorphs or salt forms that may be difficult to obtain through conventional solution-based methods [3] [4]. The mechanical energy input facilitates bond breaking and formation processes, enabling reactions to proceed under milder conditions than traditional thermal activation.

Advanced Crystallization Control

Novel crystallization control strategies focus on manipulating nucleation and growth processes to achieve desired particle size distributions, morphologies, and polymorphic forms [12] [13]. Controlled crystallization techniques include temperature programming, seeding strategies, and the use of crystallization additives that influence crystal habit and size distribution [12] [13].

Solvent-out crystallization using sulfolane as the dissolution medium represents an advanced purification approach that achieves exceptional purity levels of 99.90 to 99.92 percent as determined by High Performance Liquid Chromatography normalization methods [12]. The process involves heating crude allopurinol in sulfolane to temperatures between 98 and 148 degrees Celsius to achieve complete dissolution, followed by controlled addition of purified water to induce crystallization [12]. This approach yields 89.2 to 89.6 percent recovery with maximum single impurity contents of 0.04 to 0.05 percent [12].

Green Chemistry Implementation

Environmental considerations have driven the development of greener synthetic approaches that minimize waste generation, reduce energy consumption, and eliminate hazardous solvents [14] [13]. Water-based crystallization represents a particularly attractive green chemistry approach, utilizing activated carbon treatment for impurity removal while avoiding organic solvents [13]. The process involves dissolving crude allopurinol in purified water at temperatures ranging from 90 to 99 degrees Celsius, followed by activated carbon treatment for 30 to 60 minutes [13].

This environmentally friendly approach achieves pharmaceutical-grade purity while maintaining simplicity of operation and cost-effectiveness [13]. The use of water as the primary solvent eliminates concerns about organic solvent residues and reduces environmental impact associated with solvent recovery and disposal [13].

Critical Analysis of Salt Formation Mechanisms

Salt formation represents a fundamental strategy for improving the physicochemical properties of pharmaceutical compounds, particularly those exhibiting poor aqueous solubility and bioavailability. The salt formation mechanisms for allopurinol involve complex intermolecular interactions that fundamentally alter the solid-state properties and dissolution characteristics of the parent compound.

Protonation Sites and Mechanism Determination

The allopurinol molecule contains multiple potential protonation sites, with the pyrimidine nitrogen atoms representing the most basic centers for acid-base interactions [3] [4] [15]. The acid-base equilibrium constant differences between allopurinol and various acids determine the feasibility and extent of salt formation [3] [4] [15]. For successful salt formation, the difference in acid dissociation constant values between allopurinol and the acid coformer must typically exceed 2 to 3 units, with differences greater than 8 indicating high probability of proton transfer [3] [4] [15].

Spectroscopic evidence for protonation includes characteristic shifts in vibrational frequencies observed through Fourier Transform Infrared Spectroscopy, particularly the appearance of additional nitrogen-hydrogen stretching frequencies and changes in carbonyl stretching patterns [3] [4] [15]. The protonated pyrimidine nitrogen exhibits increased bond angles, changing from approximately 112 degrees in neutral allopurinol to 117.8 to 118.1 degrees in protonated forms [3] [4] [15].

Maleic Acid Salt Formation

The formation of allopurinol-maleic acid salt hydrate (1:1:1 stoichiometry) proceeds through solvent-assisted grinding methods that facilitate solid-state proton transfer [3] [4] [15]. The salt crystallizes in the monoclinic space group P21/n with one molecule each of allopurinol cation, maleate monoanion, and water molecule in the asymmetric unit [3] [4] [15]. The maleic acid protonates the pyrimidine nitrogen N2, forming an N+-H···O- ionic hydrogen bond with bond parameters of 1.72 angstroms distance and 162 degrees angle [3] [4] [15].

The maleate anion exhibits equal carbon-oxygen bond distances of 1.25 to 1.26 angstroms, confirming complete deprotonation and charge delocalization [3] [4] [15]. The water molecule plays a crucial structural role, forming multiple hydrogen bonds that stabilize the overall crystal structure and contribute to the exceptional stability observed during storage at 30 plus or minus 5 degrees Celsius and 75 plus or minus 5 percent relative humidity [3] [4] [15].

Oxalic Acid Salt Formation

The allopurinol-oxalic acid salt hydrate exhibits 2:1:0.4 stoichiometry, indicating that oxalic acid as a dicarboxylic acid donates both protons to two equivalents of allopurinol [3] [4] [15]. The salt crystallizes in the triclinic P-1 space group with two allopurinol cations, one oxalate anion, and one nonstoichiometric water molecule in the asymmetric unit [3] [4] [15]. The oxalate dianion forms bifurcated N+-H···O- charge-assisted hydrogen bonds with both allopurinol cations, creating a complex three-dimensional network structure [3] [4] [15].

The protonation occurs at pyrimidine nitrogen atoms N1A and N1B of the respective allopurinol molecules, with bond distances ranging from 2.51 to 3.06 angstroms and angles between 123 and 162 degrees [3] [4] [15]. The nonstoichiometric water molecule (site occupancy factor 0.4) suggests partial dehydration capability while maintaining structural integrity [3] [4] [15].

Salt Stability and Performance Enhancement

Both maleic acid and oxalic acid salts demonstrate remarkable improvements in pharmaceutical performance compared to the parent compound [3] [4] [15]. Solubility enhancements reach 5-fold improvements, while diffusion permeability increases up to 12 times compared to native allopurinol in luminal pH 6.8 phosphate buffer medium [3] [4] [15]. These improvements directly translate to enhanced bioavailability and reduced dosage requirements for therapeutic applications [3] [4] [15].

The superior dissolution and diffusion permeability of the allopurinol-maleic acid salt result in improved pharmacokinetics, particularly enhanced peak plasma concentrations that offer promising prospects for solid dosage forms with enhanced bioavailability [3] [4] [15]. The exceptional stability of these salt hydrates during storage under controlled temperature and humidity conditions ensures long-term pharmaceutical stability [3] [4] [15].

Industrial-Scale Purification Techniques

Industrial-scale purification of allopurinol requires sophisticated approaches that balance purity requirements, yield optimization, cost-effectiveness, and environmental considerations. The purification methodologies employed in commercial production must consistently achieve pharmaceutical-grade purity while maintaining economic viability for large-scale manufacturing operations.

Crystallization-Based Purification Systems

Crystallization represents the primary purification technique for allopurinol, leveraging differences in solubility and crystal packing to separate the desired product from impurities [12] [13]. The solvent-out crystallization technique using sulfolane demonstrates exceptional performance in achieving high-purity allopurinol with consistent quality parameters [12]. The process involves precise temperature control during dissolution and crystallization phases, with heating to 98 to 148 degrees Celsius ensuring complete dissolution of crude material [12].

The controlled addition of purified water serves as an antisolvent, creating supersaturation conditions that favor nucleation and growth of pure allopurinol crystals [12]. The crystallization process can be optimized by varying the amount of antisolvent added, with purified water additions ranging from 200 to 400 grams per 100 grams of crude allopurinol producing varying crystallization behaviors and final purities [12]. The filtration and washing procedures utilize additional purified water to remove residual impurities and sulfolane, followed by controlled drying at 80 degrees Celsius [12].

Activated Carbon Adsorption Methods

Activated carbon treatment provides an effective complementary purification technique that removes colored impurities, organic contaminants, and residual process-related substances [13]. The treatment involves dissolving crude allopurinol in purified water at elevated temperatures between 90 and 99 degrees Celsius, followed by addition of activated carbon at concentrations of 0.9 to 1.9 kilograms per 100 kilograms of crude material [13]. The adsorption process requires contact times of 30 to 60 minutes with continuous stirring to ensure complete interaction between the dissolved impurities and carbon surface [13].

The hot filtration step removes the activated carbon along with adsorbed impurities, yielding a clarified solution suitable for crystallization [13]. The subsequent cooling crystallization proceeds under controlled conditions to temperatures ranging from 20 to 30 degrees Celsius, promoting nucleation and growth of pure allopurinol crystals [13]. This approach achieves yields of 68.3 to 72.2 percent while maintaining pharmaceutical-grade purity standards [13].

Advanced Separation Technologies

Supercritical fluid processing represents an advanced separation technology that offers unique advantages for pharmaceutical purification applications [11]. The use of supercritical carbon dioxide as both an antisolvent and extraction medium enables precise control over particle size distribution, morphology, and solid-state properties [11]. The process parameters including temperature, pressure, flow rates, and solution concentrations can be independently optimized to achieve desired product characteristics [11].

The supercritical antisolvent process achieves particle size reduction from 15.3 micrometers to 1.35 micrometers while maintaining chemical integrity and improving dissolution characteristics [11]. The process eliminates the need for traditional organic solvents, reducing environmental impact and simplifying downstream processing requirements [11]. Recovery rates exceeding 84 percent demonstrate the efficiency of this advanced purification approach [11].

Analytical Control and Quality Assurance

Industrial-scale purification requires comprehensive analytical control systems to ensure consistent product quality and regulatory compliance [16] [17]. High Performance Liquid Chromatography represents the primary analytical technique for purity determination, with normalization methods providing accurate quantification of allopurinol content and impurity profiles [12] [16]. The analytical methods must validate linearity, precision, accuracy, detection limits, and quantification limits to meet pharmaceutical industry standards [16].

Spectroscopic techniques including Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance spectroscopy, and Mass Spectrometry provide structural confirmation and impurity identification capabilities [11] [16]. Thermal analysis methods such as Differential Scanning Calorimetry and Thermogravimetric Analysis characterize solid-state properties, polymorphic forms, and thermal stability [11] [16]. X-Ray diffraction techniques confirm crystal structure and detect polymorphic variations that may affect pharmaceutical performance [11] [16].

Process Integration and Optimization

Modern industrial purification systems integrate multiple unit operations to achieve optimal overall performance while minimizing resource consumption and environmental impact [14] [12] [13]. The integration of crystallization, filtration, washing, and drying operations requires careful consideration of material and energy balances to optimize yield and purity simultaneously [14] [12] [13]. Heat integration opportunities exist between dissolution and crystallization steps, reducing overall energy consumption [12] [13].

Solvent recovery systems enable the recycling of organic solvents such as sulfolane, reducing raw material costs and environmental discharge [12]. Water treatment and recycling systems minimize fresh water consumption while maintaining the quality standards required for pharmaceutical manufacturing [13]. The implementation of Process Analytical Technology enables real-time monitoring and control of critical process parameters, ensuring consistent product quality and process efficiency [14].

Purity

Physical Description

Brown powder; [Sigma-Aldrich MSDS]

Solid

Color/Form

Crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Metallic or bitter taste

Odor

Decomposition

Appearance

Melting Point

>300

350 °C

Storage

UNII

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Allopurinol is indicated in the management of patients with signs and symptoms of primary or secondary gout (acute attacks, tophi, joint destruction, uric acid lithiasis, and/or nephropathy). /Included in US product label/

Allopurinol is indicated in the management of patients with leukemia, lymphoma and malignancies who are receiving cancer therapy which causes elevations of serum and urinary uric acid levels. Treatment with allopurinol should be discontinued when the potential for over production of uric acid is no longer present. /Included in US product label/

Allopurinol is indicated in the management of patients with recurrent calcium oxalate calculi whose daily uric acid excretion exceeds 800 mg/day in male patients and 750 mg/day in female patients. Therapy in such patients should be carefully assessed initially and reassessed periodically to determine in each case that treatment is beneficial and that the benefits outweigh the risks. /Included in US product label/

For more Therapeutic Uses (Complete) data for Allopurinol (9 total), please visit the HSDB record page.

Mechanism of Action

Allopurinol inhibits xanthine oxidase, the enzyme that catalyzes the conversion of hypoxanthine to xanthine and of xanthine to uric acid. Oxypurinol, a metabolite of allopurinol, also inhibits xanthine oxidase. By inhibiting xanthine oxidase, allopurinol and its metabolite block conversion of the oxypurines (hypoxanthine and xanthine) to uric acid, thus decreasing serum and urine concentrations of uric acid. The drug differs, therefore, from uricosuric agents which lower serum urate concentrations by promoting urinary excretion of uric acid. Xanthine oxidase concentrations are not altered by long-term administration of the drug.

Allopurinol does not directly interfere with purine nucleotide or nucleic acid synthesis. The drug, however, indirectly increases oxypurine and allopurinol ribonucleotide concentrations and decreases phosphoribosylpyrophosphate concentrations, thus decreasing de novo purine biosynthesis by pseudofeedback inhibition. In addition, allopurinol increases the incorporation of hypoxanthine and xanthine into DNA and RNA, thereby further decreasing serum urate concentrations. Allopurinol may produce a deficit of total purines (uric acid and oxypurines) amounting to several hundred mg daily.

Accompanying the decrease in uric acid produced by allopurinol is an increase in serum and urine concentrations of hypoxanthine and xanthine. Plasma concentrations of these oxypurines do not, however, rise commensurately with the fall in serum urate concentrations and are often 20-30% less than would be expected in view of urate concentrations prior to allopurinol therapy. This discrepancy occurs because renal clearance of the oxypurines is at least 10 times greater than that of uric acid. In addition, normal urinary purine output is almost exclusively uric acid, but after treatment with allopurinol, it is composed of uric acid, xanthine, and hypoxanthine, each having independent solubility. Thus, the risk of crystalluria is reduced. Alkalinization of the urine increases the solubility of the purines, further minimizing the risk of crystalluria. Decreased tubular transport of uric acid also results in increased renal reabsorption of calcium and decreased calcium excretion.

Allopurinol also interferes with de novo pyrimidine nucleotide synthesis by inhibiting orotidine 5'-phosphate decarboxylase. Secondary orotic aciduria and orotidinuria result. Orotic acid is highly insoluble and could form a heavy sediment of urinary crystals; however, the increased excretion of orotic acid and orotidine rarely exceeds 10% of the total pyrimidines synthesized by the body. In addition, enhanced conversion of uridine to uridine 5'-monophosphate usually occurs and, therefore, this partial inhibition of pyrimidine synthesis is considered innocuous.

Allopurinol may also inhibit hepatic microsomal enzymes. Allopurinol is not cytotoxic and has no effect on transplantable tumors. The drug has no analgesic, anti-inflammatory, or uricosuric activity.

Absorption Distribution and Excretion

Approximately 80% of orally ingested allopurinol is found excreted in the urine as various metabolites. About 20% of ingested allopurinol is excreted in the feces.

Allopurinol and oxypurinol are both substrates for the enzyme xanthine oxidase, which is present in the cytoplasm of endothelial cells of capillaries, including sinusoids, with the highest activity demonstrated in the liver and intestinal lining. Tissue concentrations of allopurinol have not yet been reported in humans, however, it is probable that allopurinol and the metabolite oxypurinol would be measured in the highest concentrations in the abovementioned tissues. In animals, allopurinol concentrations are found to reach the highest levels in the blood, liver, intestine and heart, and lowest in the brain and lung tissues.

Since allopurinol and its metabolites are mainly eliminated by the kidney, accumulation of this drug can occur in patients with renal dysfunction or failure, and the dose of allopurinol should, therefore, be reduced. With a creatinine clearance of 10 to 20 mL/min, a daily dosage of 200 mg of allopurinol is suitable. When the creatinine clearance is less than 10 mL/min, the daily dosage should not be higher than 100 mg. With severe renal impairment (creatinine clearance measured at less than 3 mL/min) a longer interval between doses may be required.

Following oral administration, approximately 80-90% of a dose of allopurinol is absorbed from the GI tract. Peak plasma concentrations of allopurinol are reached 2-6 hours after a usual dose.

Allopurinol is absorbed poorly following rectal administration of the drug as suppositories (in a cocoa butter or polyethylene glycol base). Plasma allopurinol or oxipurinol concentrations have been minimal or undetectable following such rectal administration.

Following oral administration of single 100- or 300-mg dose of allopurinol in healthy adult males in one study, peak plasma allopurinol concentrations of about 0.5 or 1.4 ug/mL, respectively, occurred in about 1-2 hours, while peak oxypurinol (the active metabolite of allopurinol) concentrations of about 2.4 and 6.4 ug/mL, respectively, were reached within about 3-4 hours. In the same study, following iv infusion over 30 minutes of a single 100- or 300-mg dose of allopurinol (as allopurinol sodium), peak plasma concentrations of about 1.6 and 5.1 ug/mL, respectively, occurred in about 30 minutes, while peak oxypurinol concentrations of about 2.2 and 6.2 ug/mL, respectively, were reached within about 4 hours.

Following intravenous administration in six healthy male and female subjects, allopurinol was rapidly eliminated from the systemic circulation primarily via oxidative metabolism to oxypurinol, with no detectable plasma concentration of allopurinol after 5 hours post dosing. Approximately 12% of the allopurinol intravenous dose was excreted unchanged, 76% excreted as oxypurinol, and the remaining dose excreted as riboside conjugates in the urine. The rapid conversion of allopurinol to oxypurinol was not significantly different after repeated allopurinol dosing. ... Oxypurinol was primarily eliminated unchanged in urine by glomerular filtration and tubular reabsorption, with a net renal clearance of about 30 mL/min.

For more Absorption, Distribution and Excretion (Complete) data for Allopurinol (13 total), please visit the HSDB record page.

Metabolism Metabolites

Allopurinol and allopurinol sodium are rapidly metabolized by xanthine oxidase to oxypurinol, which is pharmacologically active. Rapid metabolism of allopurinol to oxypurinol does not seem to be affected substantially during multiple dosing. Pharmacokinetic parameters (eg, AUC, plasma elimination half-lives) of oxypurinol appear to be similar following oral administration of allopurinol and iv administration of allopurinol sodium.

Both allopurinol and oxypurinol are conjugated and form their respective ribonucleosides.

Allopurinol-1-riboside, a major metabolite of allopurinol, is commonly thought to be directly synthesized by purine nucleoside phosphorylase (PNP) in vivo. As this enzyme is otherwise believed to function in vivo primarily in the direction of nucleoside breakdown, we have determined by high performance liquid chromatography and a conventional chromatographic method the urinary metabolites of allopurinol in a child deficient of PNP. In this patient approximately 40% of urinary allopurinol metabolites consisted of allopurinol-1-riboside, thus proving the possibility of indirect formation of allopurinol-1-riboside via allopurinol-1-ribotide in vivo, catalysed by hypoxanthine guanine phosphoribosyltransferase (HGPRT) and a phosphatase.

... The major and active metabolite, oxypurinol, is detected in the circulation within 15 minutes of allopurinol administration. Oxypurinol concentrations are higher than those of the parent drug and accumulation occurs during long term administration. ...Oxypurinol is eliminated by the kidney and has a much longer elimination half-life than allopurinol. Oxypurinol accumulates in patients with renal dysfunction; hence allopurinol dosages should be adjusted in such patients. ...

For more Metabolism/Metabolites (Complete) data for Allopurinol (7 total), please visit the HSDB record page.

Associated Chemicals

Wikipedia

Phalloidin

Drug Warnings

Results of early clinical studies and experience suggested that some allopurinol-induced adverse effects (eg, acute attacks of gout, rash) occurred in more than 1% of patients, but current experience suggests that adverse effects of the drug occur in less than 1% of patients. The reduced incidence in adverse effects observed with more recent experience may have resulted in part from initiating therapy with the drug more gradually and following current prescribing precautions and recommendations.

The most common adverse effect of oral allopurinol is a pruritic maculopapular rash. Dermatitides of the exfoliative, urticarial, erythematous, eczematoid, hemorrhagic, and purpuric types have also occurred. Alopecia, fever, and malaise may also occur alone or in conjunction with dermatitis. In addition, severe furunculoses of the nose, cellulitis, and ichthyosis have been reported. The incidence of rash may be increased in patients with renal insufficiency. Skin reactions may be delayed and have been reported to occur as long as 2 years after initiating allopurinol therapy. Rarely, skin rash may be followed by severe hypersensitivity reactions which may sometimes be fatal. Some patients who have developed severe dermatitis have also developed cataracts (including a case of toxic cataracts), but the exact relationship between allopurinol and cataracts has not been established. Pruritus, onycholysis, and lichen planus have also occurred rarely in patients receiving allopurinol. Facial edema, sweating, and skin edema have also occurred rarely, but a causal relationship to the drug has not been established.

Local injection site reactions have been reported in patients receiving allopurinol sodium iv.

For more Drug Warnings (Complete) data for Allopurinol (28 total), please visit the HSDB record page.

Biological Half Life

The half-lives of allopurinol and oxypurinol are about 1-3 hours and 18-30 hours, respectively, in patients with normal renal function and are increased in patients with renal impairment.

Allopurinol is rapidly cleared from plasma with half-time of 2-3 hr, primarily by conversion to alloxanthine.

Serum half-life of allopurinol is 39 min.

Use Classification

Methods of Manufacturing

(Ethoxymethylene)malononitrile is reacted with hydrazine hydrate via deethanolation and addition thus cyclizing to form 3-aminopyrazole-4-carbonitrile. Controlled hydration of nitrile forms the corresponding carboxamide which, on condensation with formamide, yields allopurinol.

General Manufacturing Information

Xanthine oxidase: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

Analyte: allopurinol; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 230 nm and comparison to standards

Analyte: allopurinol; matrix: pharmaceutical preparation (tablet); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)

Analyte: allopurinol; matrix: pharmaceutical preparation (tablet); procedure: liquid chromatography with ultraviolet detection at 254 nm and comparison to standards (chemical purity)

Method: AOAC 985-47; Procedure: liquid chromatography; Analyte: allopurinol; Matrix: drug tablets; Detection Limit: not provided.

Clinical Laboratory Methods

LC METHOD FOR DETERMINATION OF ALLOPURINOL IN BLOOD PLASMA. LIMIT OF DETECTION WAS APPROX 0.1 UG/ML.

Storage Conditions

Allopurinol tablets should be stored in well-closed containers at 15-30 °C. Commercially available allopurinol sodium lyophilized powder for injection should be stored at a controlled room temperature of 25 °C, but may be exposed to temperatures ranging from 15-30 °C. Following reconstitution of allopurinol sodium for injection with sterile water for injection, the solutions contain approximately 20 mg/mL and should be further diluted with 0.9% sodium chloride injection or 5% dextrose injection. These further diluted allopurinol sodium solutions, containing no more than 6 mg/mL, should be stored at 20- 25 °C and should be used within 10 hours of reconstitution. Reconstituted and/or diluted solutions should not be refrigerated.

An oral suspension of allopurinol containing 20 mg/mL has been prepared extemporaneously from the commercially available tablets. The tablets were crushed, mixed with a volume of suspending agent (Cologel) equal to one-third the final volume, and then the suspension was brought to the final volume with a 2:1 mixture of simple syrup and wild cherry syrup. The resulting suspension was stable for at least 14 days when stored in an amber glass bottle at room temperature or 5 °C.

Interactions

Many drugs may increase serum urate concentrations, including most diuretics, pyrazinamide, diazoxide, alcohol, and mecamylamine. If these drugs are administered during allopurinol therapy, dosage of allopurinol may need to be increased.

Concomitant administration of allopurinol with cyclophosphamide may increase the incidence of bone marrow depression as compared with cyclophosphamide alone, but the mechanism for this interaction is not known. However, results of a well-controlled study in patients with lymphoma have shown that concomitant use of allopurinol with cyclophosphamide, doxorubicin, bleomycin, procarbazine, and/or mechlorethamine did not increase the incidence of bone marrow depression in these patients.

Incidence of rash occurring after the administration of ampicillin is unusually high in patients receiving allopurinol concomitantly.

For more Interactions (Complete) data for Allopurinol (15 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Al-Zahrani YA, Al-Harthi SE, Khan LM, El-Bassossy HM, Edris SM, A Sattar MA. The possible antianginal effect of allopurinol in vasopressin-induced ischemic model in rats. Saudi Pharm J. 2015 Oct;23(5):487-498. Epub 2015 Jan 7. PubMed PMID: 26594114; PubMed Central PMCID: PMC4605908.

3: Larsen KS, Pottegård A, Lindegaard HM, Hallas J. Effect of Allopurinol on Cardiovascular Outcomes in Hyperuricemic patients A Cohort Study. Am J Med. 2015 Nov 14. pii: S0002-9343(15)01047-5. doi: 10.1016/j.amjmed.2015.11.003. [Epub ahead of print] PubMed PMID: 26589484.

4: Altan A, Shiozawa A, Bancroft T, Singh JA. A Real-World Study of Switching From Allopurinol to Febuxostat in a Health Plan Database. J Clin Rheumatol. 2015 Dec;21(8):411-8. doi: 10.1097/RHU.0000000000000322. PubMed PMID: 26580304; PubMed Central PMCID: PMC4654265.

5: Verma AT, Gin K. Allopurinol in Vascular Disease: Is There a New Role for an Old Drug? Can J Cardiol. 2015 Sep 5. pii: S0828-282X(15)01397-5. doi: 10.1016/j.cjca.2015.08.027. [Epub ahead of print] PubMed PMID: 26577891.

6: Takir M, Kostek O, Ozkok A, Elcioglu OC, Bakan A, Erek A, Mutlu HH, Telci O, Semerci A, Odabas AR, Afsar B, Smits G, ALanaspa M, Sharma S, Johnson RJ, Kanbay M. Lowering Uric Acid With Allopurinol Improves Insulin Resistance and Systemic Inflammation in Asymptomatic Hyperuricemia. J Investig Med. 2015 Dec;63(8):924-9. doi: 10.1097/JIM.0000000000000242. PubMed PMID: 26571421.

7: Dong D, Tan-Koi WC, Teng GG, Finkelstein E, Sung C. Cost-effectiveness analysis of genotyping for HLA-B*5801 and an enhanced safety program in gout patients starting allopurinol in Singapore. Pharmacogenomics. 2015 Nov;16(16):1781-93. doi: 10.2217/pgs.15.125. Epub 2015 Nov 10. PubMed PMID: 26554739.

8: Perreault S, Nuevo J, Baumgartner S, Morlock R. Adherence and Persistence to Allopurinol among Hypertensive Patients with Gout. Value Health. 2015 Nov;18(7):A655. doi: 10.1016/j.jval.2015.09.2366. Epub 2015 Oct 20. PubMed PMID: 26533673.

9: Singh J, Yang S. Effectiveness of Allopurinol In Achieving And Sustaining Target Serum Urate: An Analysis of A National Integrated U.S. Healthcare System. Value Health. 2015 Nov;18(7):A635-6. doi: 10.1016/j.jval.2015.09.2257. Epub 2015 Oct 20. PubMed PMID: 26533566.

10: Perreault S, Nuevo J, Baumgartner S, Morlock R. Compliance With Allopurinol Among Hypertensive Patients With Gout Diagnosis and The Relationship to Onset of End-Stage Renal Disease. Value Health. 2015 Nov;18(7):A634-5. doi: 10.1016/j.jval.2015.09.2251. Epub 2015 Oct 20. PubMed PMID: 26533559.